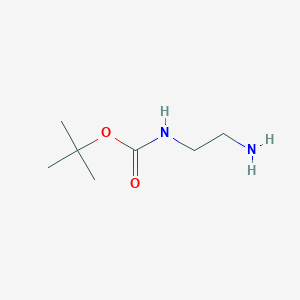

N-Boc-Ethylendiamin

Übersicht

Beschreibung

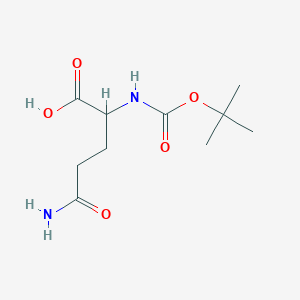

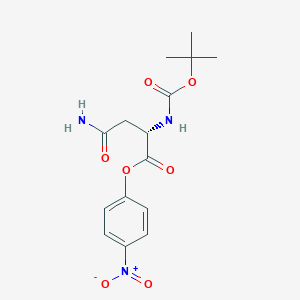

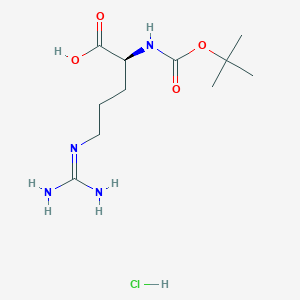

Die Verbindung N-(2-Aminoethyl)carbaminsäure-tert-butylester, auch bekannt als tert-Butyl-N-(2-aminoethyl)carbamate, ist ein PROTAC-Linker. PROTACs (Proteolysis Targeting Chimeras) sind Moleküle, die so konzipiert sind, dass sie bestimmte Proteine zur Degradation zielen. N-(2-Aminoethyl)carbaminsäure-tert-butylester wird aufgrund seiner Fähigkeit, verschiedene molekulare Komponenten zu verbinden, bei der Synthese verschiedener PROTACs verwendet.

Wissenschaftliche Forschungsanwendungen

N-(2-Aminoethyl)carbaminsäure-tert-butylester wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere im Bereich der PROTACs. Zu seinen Anwendungen gehören:

Chemie: Als Linker bei der Synthese komplexer Moleküle verwendet.

Biologie: Wird bei der Entwicklung gezielter Proteinabbausysteme eingesetzt.

Medizin: Für potenzielle therapeutische Anwendungen bei der gezielten Behandlung krankheitsrelevanter Proteine untersucht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

N-(2-Aminoethyl)carbaminsäure-tert-butylester fungiert als Linker in PROTACs und erleichtert die Bindung von Zielproteinen an E3-Ubiquitinligasen. Diese Interaktion führt zur Ubiquitinierung und anschließenden Degradation des Zielproteins über den Proteasomweg. Zu den beteiligten molekularen Zielen und Wegen gehört das Ubiquitin-Proteasom-System, das für die Aufrechterhaltung der zellulären Proteinhomöostase entscheidend ist .

Wirkmechanismus

- N-Boc-ethylenediamine (also known as N-Boc-1,2-ethanediamine) is a chemical compound with the formula C₇H₁₆N₂O₂ .

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

N-Boc-ethylenediamine is involved in various biochemical reactions due to the presence of two functional groups: amino and carbonyl . These functional groups can participate in a variety of reactions, such as acylation, alkylation, amidation, and alkylamination , demonstrating the compound’s excellent reactivity.

Cellular Effects

Given its role in the synthesis of oligonucleotides and peptides , it can be inferred that it may influence cell function by contributing to the synthesis of these crucial biomolecules.

Molecular Mechanism

The molecular mechanism of action of N-Boc-ethylenediamine is largely dependent on the specific biochemical reactions it is involved in. As a monoprotected diamine, it can participate in reactions involving its amino and carbonyl functional groups , potentially leading to changes in gene expression or enzyme activity.

Temporal Effects in Laboratory Settings

Its use in the synthesis of oligonucleotides and peptides suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Given its role in the synthesis of oligonucleotides and peptides , it may interact with enzymes or cofactors involved in these processes.

Subcellular Localization

Given its role in the synthesis of oligonucleotides and peptides , it may be localized to compartments or organelles involved in these processes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Aminoethyl)carbaminsäure-tert-butylester umfasst mehrere Schritte:

C-Allenierung: D-Galactopyranosepentaacetat wird in Gegenwart einer Lewis-Säure mit Propargyltrimethylsilan umgesetzt.

Iodierung: Das resultierende Allenylgalactopyranosyltetraacetat wird zu Diiodoallylgalactopyranosyltetraacetat iodiert.

Verdrängung: Das Allyljodid wird mit tert-Butyl-N-(2-aminoethyl)carbamate verdrängt.

Katalytische Hydrierung: Vinyliodid wird zu einem Alkan hydriert.

Abspaltung: Die Acetyl- und tert-Butylgruppen werden unter Verwendung von säurekatalysierter Hydrolyse entfernt.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für N-(2-Aminoethyl)carbaminsäure-tert-butylester umfassen typischerweise die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei die Reaktionsparameter sorgfältig kontrolliert werden, um Konsistenz und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2-Aminoethyl)carbaminsäure-tert-butylester durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Aminogruppe kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Die Carbamategruppe kann zu primären Aminen reduziert werden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Carbamate, primäre Amine und andere Derivate, abhängig von den spezifischen Reaktionsbedingungen .

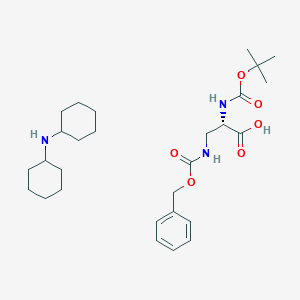

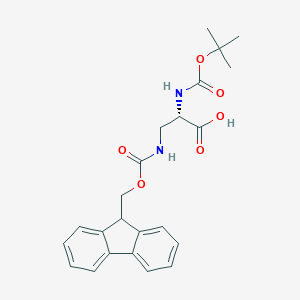

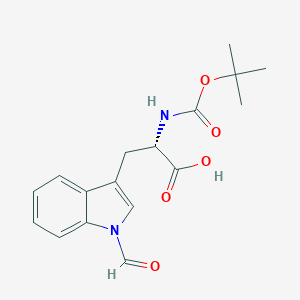

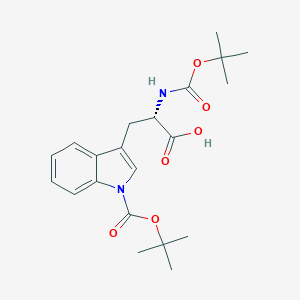

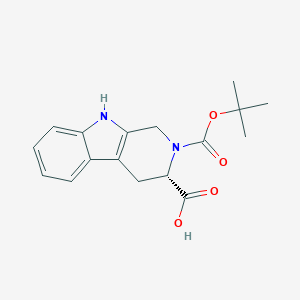

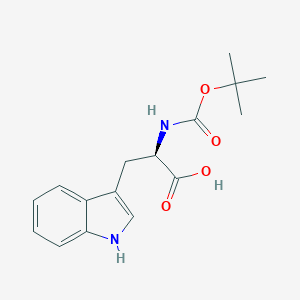

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

N-(2-Aminoethyl)carbaminsäure-tert-butylester ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, effektiv als PROTAC-Linker zu fungieren. Seine Fähigkeit, stabile Verbindungen sowohl mit Zielproteinen als auch mit E3-Ligasen zu bilden, macht es zu einem wertvollen Werkzeug bei der Entwicklung von gezielten Proteinabbautherapien .

Eigenschaften

IUPAC Name |

tert-butyl N-(2-aminoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)9-5-4-8/h4-5,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCSUUGBCMTKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276679 | |

| Record name | N-Boc-ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57260-73-8 | |

| Record name | N-BOC-ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57260-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Boc-ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(2-aminoethyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-Boc-ethylenediamine particularly useful in surface modification?

A1: N-Boc-ethylenediamine is often used as a linker molecule to attach various functionalities to surfaces like glassy carbon electrodes. This is because the Boc protecting group can be easily removed, revealing a reactive amine group for further modification. For example, researchers successfully tethered anthraquinone to glassy carbon electrodes using N-Boc-ethylenediamine as a linker, demonstrating its utility in controlling electron transfer properties. [, ]

Q2: How does N-Boc-ethylenediamine contribute to the creation of functional nanoparticles?

A2: N-Boc-ethylenediamine plays a crucial role in the synthesis of functionalized polyester nanoparticles. Researchers utilize its ability to cross-link epoxide-functionalized polyesters, resulting in well-defined nanoparticles with controlled sizes. This process allows for the incorporation of various functionalities like amines, keto groups, and alkynes, expanding their potential applications in nanotechnology. []

Q3: Can you elaborate on the role of N-Boc-ethylenediamine in developing antimicrobial materials?

A3: N-Boc-ethylenediamine is a key building block in the creation of lipidated oligomers with antimicrobial properties. Researchers employed a copper-mediated polymerization approach to synthesize oligomers with various end groups, including those derived from N-Boc-ethylenediamine. These oligomers exhibited promising antifungal activity, particularly against Cryptococcus neoformans, highlighting their potential as a platform for developing novel antimicrobial agents. []

Q4: How does the presence of NaHCO3 influence the electrografting of N-Boc-ethylenediamine?

A4: The addition of NaHCO3 to an acetonitrile solution significantly enhances the efficiency of electrografting N-Boc-ethylenediamine onto glassy carbon surfaces. This improvement is attributed to the increased initial current, faster layer formation, and quicker electrode passivation in the presence of NaHCO3. []

Q5: How does N-Boc-ethylenediamine contribute to the synthesis of dendronized polymers?

A5: Researchers utilize N-Boc-ethylenediamine as a starting material for synthesizing amphiphilic dendronized monomers and polymers. These polymers, characterized by their unique branched architectures, exhibit thermal stability and semi-crystalline behavior, making them suitable for various applications, including drug delivery and material science. []

Q6: What is the role of N-Boc-ethylenediamine in developing water-soluble fullerene sensors?

A6: N-Boc-ethylenediamine is instrumental in functionalizing carbon quantum dots (CQDs) for detecting water-soluble C60 fullerenes. Researchers functionalized CQDs with N-Boc-ethylenediamine, enabling the attachment of carboxymethyl-β-cyclodextrin cavitands. These modified CQDs selectively bind to C60, causing fluorescence quenching, thereby enabling the detection and quantification of water-soluble fullerenes. []

Q7: Are there any applications of N-Boc-ethylenediamine in the development of soil release polymers?

A7: Researchers are exploring the potential of N-Boc-ethylenediamine in synthesizing carbohydrate-based soil release polymers (SRPs) for cellulosic surfaces. One approach involves copolymerizing N-Boc-ethylenediamine with poly(ethylene glycol diacrylate) and subsequently reacting it with maltose. This strategy aims to exploit the affinity of polysaccharides for cellulose, potentially leading to effective SRPs for natural textiles. []

Q8: How does N-Boc-ethylenediamine contribute to the synthesis of thermosensitive materials?

A8: N-Boc-ethylenediamine serves as a key component in synthesizing thermosensitive block copolymers and microgels. For instance, researchers developed thermosensitive microgels with acid-cleavable Boc groups by copolymerizing N-isopropylacrylamide with a derivative of N-Boc-ethylenediamine. These microgels exhibited controllable drug release properties, highlighting their potential in drug delivery applications. []

Q9: Can you provide an example of N-Boc-ethylenediamine being used in the synthesis of a complex molecule with potential biological activity?

A9: Researchers synthesized a series of bicyclic piperidine-based HIV-1 inhibitors utilizing N-Boc-ethylenediamine as a building block. These compounds demonstrated potent antiviral activity against the HIV-1 R5 strain in vitro, signifying their potential as lead compounds for developing new anti-HIV-1 drugs. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.